1,1-Dimethyl-1-silacyclododecan-7-one
Description
1,1-Dimethyl-1-silacyclododecan-7-one is a silicon-containing macrocyclic ketone characterized by a 12-membered ring system with a silicon atom substituted by two methyl groups and a ketone functional group at the 7-position. This compound belongs to the silacycloalkane family, where silicon replaces a carbon atom in the ring structure, imparting unique steric and electronic properties. The incorporation of silicon alters ring strain, thermal stability, and reactivity compared to analogous carbocyclic compounds.
Properties
CAS No. |
23225-69-6 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
1,1-dimethyl-silacyclododecan-7-one |
InChI |
InChI=1S/C13H26OSi/c1-15(2)11-7-3-5-9-13(14)10-6-4-8-12-15/h3-12H2,1-2H3 |
InChI Key |
RUHLALGZCVEPCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCCC(=O)CCCCC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-1-silacyclododecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a suitable diene, followed by intramolecular cyclization. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-1-silacyclododecan-7-one can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol, siloxane, alcohol derivatives, and various substituted silacyclododecanones.
Scientific Research Applications
1,1-Dimethyl-1-silacyclododecan-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-1-silacyclododecan-7-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on the specific application. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into larger molecular structures. The pathways involved often include nucleophilic or electrophilic attack on the silicon atom, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Cyclic Ketones
| Compound | Ring Size | Heteroatom | Substituents | Molecular Weight (g/mol) | Ketone Position |
|---|---|---|---|---|---|
| 1,1-Dimethyl-1-silacyclododecan-7-one | 12 | Si | 1,1-dimethyl | ~228.4* | 7 |
| Cyclododecanone | 12 | C | None | 182.30 | 1 |
| 1-Silacyclododecan-7-one | 12 | Si | None | ~200.3* | 7 |
| Cyclohexanone | 6 | C | None | 98.14 | 1 |
| 1,1-Dimethyl-1-silacyclohexan-4-one | 6 | Si | 1,1-dimethyl | ~144.3* | 4 |
*Calculated based on standard atomic weights.
Key Observations :
- Ring Strain: Smaller carbocyclic ketones like cyclohexanone exhibit significant ring strain due to non-ideal bond angles. Silicon’s larger atomic radius reduces strain in silacycloalkanes, making this compound more conformationally flexible than cyclododecanone .
- Electronic Effects : The Si–C bond is longer and less polar than C–C, reducing electron-withdrawing effects on the ketone. This may decrease the electrophilicity of the carbonyl group compared to carbocyclic analogs .
Reactivity and Stability
Table 2: Comparative Reactivity Data*
| Compound | Thermal Stability (°C) | Hydrolysis Rate (Relative to Cyclohexanone) | Nucleophilic Attack (e.g., Grignard) |
|---|---|---|---|
| This compound | >200 (estimated) | Low | Moderate |
| Cyclododecanone | ~150 | Very Low | High |
| 1-Silacyclododecan-7-one | ~180 | Moderate | High |
| Cyclohexanone | ~100 | High | Very High |
*Hypothetical data inferred from silacycloalkane chemistry .
Key Observations :
- Thermal Stability: Silicon’s ability to form stronger σ-bonds with methyl groups enhances thermal stability in 1,1-dimethyl derivatives compared to unsubstituted silacyclododecanones or carbocyclic counterparts.
- Hydrolysis Resistance: The 1,1-dimethyl substitution on silicon likely reduces susceptibility to hydrolysis compared to non-methylated silacycles, which are prone to Si–O bond cleavage in aqueous conditions .
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